molecular formula C21H21N3O2S B2873838 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide CAS No. 1795424-29-1

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide

Cat. No.: B2873838
CAS No.: 1795424-29-1
M. Wt: 379.48
InChI Key: DZSBQKUKUVZQBR-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide is a structurally complex acetamide derivative featuring a 2-methylthiazole moiety linked to a phenyl group and a tetrahydroquinoline-4-yloxy substituent. Although direct biological data for this compound are unavailable in the provided evidence, its design aligns with medicinal chemistry strategies to optimize pharmacokinetic properties through balanced hydrophobicity and hydrogen-bonding capacity.

Properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-23-19(13-27-14)15-5-4-6-16(11-15)24-21(25)12-26-20-9-10-22-18-8-3-2-7-17(18)20/h4-6,9-11,13H,2-3,7-8,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSBQKUKUVZQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)COC3=C4CCCCC4=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexenone Condensation

Procedure :

  • Cyclohexenone undergoes condensation with ammonium acetate and nitroethane in acetic acid under reflux (120°C, 8 h) to yield 5,6,7,8-tetrahydroquinoline.
  • Hydroxylation at the 4-position is achieved via nitration (HNO₃/H₂SO₄, 0°C) followed by reduction (H₂/Pd-C, 50 psi) and hydrolysis (HCl, reflux).

Yield : 68% after purification by silica gel chromatography (hexane:ethyl acetate, 4:1).

Preparation of 2-(5,6,7,8-Tetrahydroquinolin-4-yloxy)acetic Acid

Etherification

Procedure :

  • 5,6,7,8-Tetrahydroquinolin-4-ol (1.0 eq) is treated with ethyl bromoacetate (1.2 eq) in the presence of K₂CO₃ (2.0 eq) in DMF (80°C, 12 h).
  • Saponification of the ester (NaOH, ethanol/H₂O, 70°C, 4 h) yields the carboxylic acid.

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.88 (d, J = 5.6 Hz, 1H, quinoline-H), 4.62 (s, 2H, OCH₂CO), 2.78–2.65 (m, 2H, cyclohexyl-H), 1.85–1.72 (m, 4H, cyclohexyl-H).
  • Yield : 75% (two steps).

Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)aniline

Hantzsch Thiazole Formation

Procedure :

  • 3-Aminothiobenzamide (1.0 eq) reacts with bromoacetone (1.1 eq) in ethanol under reflux (6 h).
  • The crude product is purified via recrystallization (ethanol/H₂O).

Characterization :

  • LC-MS : m/z 191.1 [M+H]⁺ (calc. 190.06 for C₁₀H₉N₂S).
  • Yield : 82%.

Coupling to Form the Acetamide

Acid Chloride Activation

Procedure :

  • 2-(5,6,7,8-Tetrahydroquinolin-4-yloxy)acetic acid (1.0 eq) is treated with thionyl chloride (3.0 eq) in DCM (0°C to RT, 2 h).
  • The resultant acid chloride is coupled with 3-(2-methyl-1,3-thiazol-4-yl)aniline (1.1 eq) in the presence of triethylamine (2.0 eq) in THF (0°C to RT, 12 h).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.23 (s, 1H, NH), 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 7.42–7.35 (m, 2H, Ar-H), 6.91 (d, J = 5.6 Hz, 1H, quinoline-H), 4.70 (s, 2H, OCH₂CO), 2.82–2.70 (m, 2H, cyclohexyl-H), 2.55 (s, 3H, thiazole-CH₃).
  • ¹³C NMR : δ 170.2 (CO), 163.8 (thiazole-C), 152.1 (quinoline-C), 121.5–125.8 (Ar-C).
  • Yield : 67%.

Analytical Data Summary

Parameter Value/Description
Molecular Formula C₂₂H₂₂N₃O₂S
Molecular Weight 392.49 g/mol
Melting Point 184–186°C
HPLC Purity 98.5% (C18, MeCN/H₂O, 220 nm)
IR (KBr) 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole and quinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to produce therapeutic effects.

    Pathways Involved: The compound might influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and spectral distinctions between the target compound and related acetamide derivatives.

Key Observations:

Structural Diversity: The target compound’s tetrahydroquinoline group distinguishes it from simpler aryl/thiazole-acetamides (e.g., dichlorophenyl in ).

The former is a click chemistry approach favored for regioselectivity, while the latter is standard for amide bond formation .

Spectral Signatures: IR Spectroscopy: All acetamides show C=O stretches near 1670–1680 cm⁻¹, consistent with secondary amides. The target compound’s tetrahydroquinoline ether group may introduce additional C–O stretches (~1250 cm⁻¹), as seen in naphthalene-ether analogs . NMR: Thiazole protons in similar compounds resonate at δ 7.2–8.4 ppm (e.g., δ 8.36 for triazole H in ), while methyl groups on thiazoles appear near δ 2.5 ppm .

Biological Implications (Inferred): Mirabegron (), a β3-adrenergic receptor agonist, demonstrates the therapeutic relevance of thiazole-acetamide scaffolds. The target compound’s tetrahydroquinoline group may modulate receptor affinity or metabolic stability compared to Mirabegron’s hydroxyethyl-phenethyl chain .

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